molecular formula C12H10N2 B13891230 3-Methylimidazo[2,1-a]isoquinoline

3-Methylimidazo[2,1-a]isoquinoline

Cat. No.: B13891230
M. Wt: 182.22 g/mol
InChI Key: CTBLDTFMPPMODR-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-a]isoquinoline is a nitrogen-containing fused heterocyclic compound of high interest in medicinal chemistry and organic synthesis. This scaffold is a privileged structure found in many biologically active molecules and is an important intermediate for constructing more complex polycyclic systems and organic functional materials . Researchers value this core structure for its diverse pharmacological potential. Compounds based on the imidazo[2,1-a]isoquinoline framework have been synthesized and evaluated as anti-herpetic agents, with some analogs demonstrating significant activity against Herpes Simplex Virus (HSV) by suppressing viral immediate-early transcription, showing a better antiviral profile than the standard drug acyclovir in cell-based assays . Furthermore, closely related derivatives, such as sulfonated versions, exhibit promising bioactivity against various cancer cell lines, making them valuable candidates in anticancer research . The synthetic utility of this compound class is broad, with modern methods including transition metal catalysis, organocatalysis, and radical cascade reactions to efficiently functionalize the core . This product is intended for research purposes as a chemical building block or biological probe in these areas. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note: Specific pharmacological data and synthetic protocols for the exact derivative "3-Methylimidazo[2,1-a]isoquinoline" are not extensively documented in the current literature, which primarily focuses on the broader scaffold and its substituted derivatives.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methylimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C12H10N2/c1-9-8-13-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3

InChI Key

CTBLDTFMPPMODR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Condensation and Cyclization of Precursors

A classical approach involves the condensation of isoquinoline derivatives with amino acid esters or related nucleophiles under basic or acidic conditions to form the imidazo fused ring system.

  • For example, 1-Acetylimino-3-methyl-1H-isochromene-carbonitrile reacts with glycine ethyl ester under basic conditions to yield imidazo[2,1-a]isoquinoline derivatives. This method allows for structural diversity by varying substituents on the starting materials and has been reported with yields typically ranging from moderate to high.

  • Reaction conditions often involve heating in polar solvents with bases like triethylamine to facilitate cyclization and condensation steps.

Transition Metal-Catalyzed Synthesis

Recent advances utilize transition metal catalysts such as [Cp*RhCl2]2 to promote annulation and cyclization reactions:

  • In one method, a mixture of 1a (isoquinoline derivative), ethyl 2-diazo-3-oxobutanoate, and [Cp*RhCl2]2 catalyst in trifluoroethanol (TFE) at 100 °C for 16 hours under nitrogen yields 3-Methylimidazo[2,1-a]isoquinoline derivatives with yields up to 90%.

  • The reaction mechanism involves metal-catalyzed carbene insertion followed by cyclization, offering a high degree of regio- and chemoselectivity.

  • Variations include using different diazo compounds and additives like KOAc or HOAc to tune reactivity and selectivity.

Radical Relay Addition/Cyclization

A radical approach has been developed for related sulfonated indolo[2,1-a]isoquinoline compounds, which may be adapted for imidazo derivatives:

  • Using tert-butyl peroxybenzoate (TBPB) as a radical initiator and copper or nickel catalysts in dichloroethane at elevated temperatures (around 110 °C) enables radical relay addition and cyclization to form the fused heterocyclic system.

  • This method is advantageous for introducing sulfonate groups and other functionalizations, expanding the chemical space of 3-Methylimidazo[2,1-a]isoquinoline analogs.

Oxidative Cross-Coupling

Oxidative cross-coupling of styryl benzimidazoles under aerobic or metal-catalyzed conditions provides another route:

  • For example, (Z)-1-styryl-1H-benzo[d]imidazole undergoes oxidative cyclization to give benzoimidazo[2,1-a]isoquinoline derivatives in good yields (up to 74%).

  • The reaction typically involves heating in the presence of oxidants and transition metal catalysts, facilitating C–H activation and ring closure.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Advantages References
Condensation with amino esters 1-Acetylimino-3-methyl-1H-isochromene-carbonitrile + glycine ethyl ester, base Moderate to High (varies) Simple, versatile, broad substrate scope
Rhodium-catalyzed annulation [Cp*RhCl2]2, ethyl 2-diazo-3-oxobutanoate, TFE, 100 °C, 16 h Up to 90% High regioselectivity, good yields
Radical relay addition/cyclization TBPB, CuBr2 or NiCl2, DCE, 110 °C, 10 h ~31% (initial), improved with catalyst Functional group tolerance, radical pathway
Oxidative cross-coupling (Z)-1-styryl-1H-benzo[d]imidazole, oxidants, metal catalysts ~74% Efficient ring closure, mild conditions

Research Findings and Notes on Purity and Characterization

  • Purification techniques commonly include extraction, activated carbon treatment, and chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures).

  • Characterization data typically involve $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity (often >99% purity achieved).

  • For example, the product from the rhodium-catalyzed method showed $$^{1}H$$ NMR peaks consistent with the methyl and aromatic protons, and HRMS confirmed the expected molecular ion.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazoisoquinolines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-Methylimidazo[2,1-a]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[2,1-a]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can lead to the modulation of cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Imidazo[2,1-a]isoquinoline Derivatives

  • 3-Acetyl-2-methylimidazo[2,1-a]isoquinoline: The acetyl group at C-3 enhances electrophilicity, enabling bromination and condensation reactions. However, direct acylation at C-3 is unfeasible in 2-aryl/heterocyclic-substituted analogs, necessitating alternative synthetic routes .
  • Amino Nitrile Derivatives: Compounds like 5-amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles exhibit enhanced solubility and reactivity due to the amino nitrile moiety, enabling further functionalization into polycyclic systems .

Pyrrolo[2,1-a]isoquinoline Derivatives

  • π-Conjugation : Pyrrolo analogs (e.g., lamellarins) possess extended π-systems, leading to strong fluorescence and solvatochromic properties, unlike imidazo derivatives .
  • Synthetic Accessibility: Pyrrolo derivatives are often synthesized via 1,3-dipolar cycloadditions or multicomponent reactions using isoquinoline and acetylenic dipolarophiles, which are less applicable to imidazo systems .

Pyrido[2,1-a]isoquinoline Derivatives

  • Electron-Deficient Core: The pyrido ring introduces electron-withdrawing effects, enhancing stability under oxidative conditions. For example, 4H-pyrido[2,1-a]isoquinoline derivatives show antitumor activity but require metal-free, one-pot syntheses .
  • Functionalization : Chlorination and formylation at C-2/C-3 positions are feasible, enabling further derivatization into pyrazolo-fused systems .

Benzimidazo[2,1-a]isoquinoline Derivatives

  • Biological Relevance : These compounds exhibit topoisomerase I inhibition and anticancer activity due to the fused benzimidazole moiety, which enhances DNA intercalation .
  • Synthetic Challenges : Requires metal-catalyzed decarboxylative cyclizations or radical cascades, contrasting with the milder conditions for imidazo derivatives .

Stability and Reactivity

  • Hydrolytic Stability: 3-Methylimidazo[2,1-a]isoquinoline is highly resistant to hydrolysis, unlike pyrrolo derivatives, which degrade under acidic conditions .
  • Metabolic Stability : Trifluoromethyl-substituted pyrrolo derivatives show enhanced lipophilicity and metabolic stability compared to methyl-substituted imidazo analogs .

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